molecular formula C10H11ClO2 B13870941 3-(4-Chloro-3-methylphenyl)oxetan-3-ol

3-(4-Chloro-3-methylphenyl)oxetan-3-ol

Cat. No.: B13870941
M. Wt: 198.64 g/mol
InChI Key: SXCVICVHRPGOAK-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)oxetan-3-ol is an organic compound with the molecular formula C10H11ClO2 It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methylphenyl)oxetan-3-ol typically involves the reaction of 4-chloro-3-methylphenyl derivatives with oxetane precursors. One common method is the ring-opening reaction of epichlorohydrin with 4-chloro-3-methylphenyl derivatives in the presence of a base, such as sodium hydroxide, to form the desired oxetan-3-ol compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methylphenyl)oxetan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chloro-3-methylphenyl)oxetan-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenyl)oxetan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxy-3-methylphenyl)oxetan-3-ol
  • 3-(4-Bromophenyl)oxetan-3-ol
  • 3-(4-Methylphenyl)oxetan-3-ol

Uniqueness

3-(4-Chloro-3-methylphenyl)oxetan-3-ol is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The chloro group can participate in various substitution reactions, making this compound versatile for synthetic applications .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

3-(4-chloro-3-methylphenyl)oxetan-3-ol

InChI

InChI=1S/C10H11ClO2/c1-7-4-8(2-3-9(7)11)10(12)5-13-6-10/h2-4,12H,5-6H2,1H3

InChI Key

SXCVICVHRPGOAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2(COC2)O)Cl

Origin of Product

United States

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